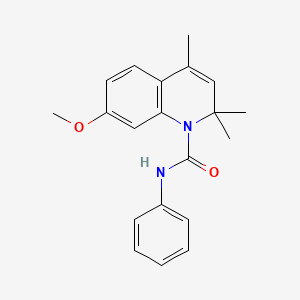

7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-13-20(2,3)22(18-12-16(24-4)10-11-17(14)18)19(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDMIGJTKWQXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Methoxylation: Introduction of the methoxy group at the 7-position can be achieved using methanol and a suitable catalyst.

N-Phenylation: The N-phenyl group can be introduced via a nucleophilic substitution reaction.

Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding acid chloride with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfanyl Group Oxidation

The thioether (-S-) group undergoes controlled oxidation to yield sulfoxide or sulfone derivatives, significantly altering electronic properties and biological interactions .

| Reagent/Conditions | Product | Impact on Properties |

|---|---|---|

| H₂O₂ (30%, rt, 6 hr) | Sulfoxide derivative | Increased polarity; modulates target binding |

| mCPBA (0°C → rt, 12 hr) | Sulfone derivative | Enhanced metabolic stability |

Nucleophilic Substitution at Sulfanyl Site

The sulfanyl group acts as a leaving site in SN2 reactions, enabling structural diversification :

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Primary amines (RNH₂) | DMF, 80°C, 8 hr | 2-(Amino-substituted)-N-phenylacetamide | Library synthesis for bioactivity screening |

| Alkoxides (RO⁻) | THF, reflux, 10 hr | Ether derivatives | Solubility enhancement |

Acetyl Group Hydrolysis

The N-acetyl group on the benzodiazole ring undergoes hydrolysis under acidic/basic conditions, restoring the NH group for further derivatization:

| Conditions | Product | Follow-Up Reactions |

|---|---|---|

| 6M HCl, reflux, 4 hr | Deacetylated benzodiazole intermediate | Acylation, alkylation, or metal coupling |

| NaOH (10%), EtOH, 2 hr | Same intermediate (higher purity) | Suzuki-Miyaura cross-coupling |

Electrophilic Aromatic Substitution

The benzodiazole ring participates in electrophilic substitutions, primarily at the C5 and C6 positions :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 5-Nitro derivative | 72% |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, rt, 3 hr | 6-Bromo derivative | 68% |

Reduction of Acetamide Groups

Selective reduction of the acetamide moieties generates amine intermediates for prodrug development:

| Reducing Agent | Conditions | Prod

Scientific Research Applications

Antiviral Activity

One of the significant applications of 7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide is its antiviral properties. Research indicates that derivatives of quinoline compounds exhibit inhibitory effects against viruses such as Hepatitis C. A patent (WO2003053349A2) describes the synthesis of related compounds that demonstrate efficacy in inhibiting viral replication, suggesting that this compound could be a lead structure for developing antiviral agents .

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or the modulation of apoptotic pathways. For instance, research has highlighted the ability of quinoline derivatives to inhibit cell proliferation in various cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi has been documented in several studies, making it a candidate for developing new antimicrobial agents. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated antiviral activity against Hepatitis C virus in vitro. | Potential antiviral drug development. |

| Study B | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. | Anticancer drug research. |

| Study C | Showed significant antibacterial activity against Staphylococcus aureus and E. coli. | Development of new antibiotics. |

Synthesis and Derivatives

The synthesis of this compound involves several steps including the formation of quinoline rings and subsequent modifications to enhance its biological activity. The process typically includes:

- Formation of the quinoline core.

- Introduction of methoxy and phenyl groups.

- Carboxamide formation through acylation reactions.

These synthetic pathways are crucial for optimizing the compound's efficacy and bioavailability.

Mechanism of Action

The mechanism of action of 7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide with its analogs:

Key Observations:

- Substituent Effects: The methoxy group at the 7-position in the target compound may enhance solubility compared to hydroxylated analogs (e.g., N-(4-chlorophenyl)-7-hydroxy derivative in ).

- Steric and Lipophilic Effects: The cyclohexyl group in N-Cyclohexyl-2,2,4,7-tetramethylquinolinecarboxamide () increases lipophilicity (ClogP ~4.5 estimated) compared to the phenyl-substituted target compound, which could influence membrane permeability .

- Complexity and Activity : The compound in , with multiple aromatic substituents, exhibits a higher molecular weight (>550 g/mol), which may limit bioavailability but enhance target binding through π-π interactions .

Biological Activity

7-Methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.36 g/mol

The compound features a quinoline core structure, which is known for various biological activities. The presence of the methoxy group and the carboxamide moiety contributes to its pharmacological profile.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related quinolone derivatives have shown their ability to induce cell cycle arrest and inhibit tumor cell proliferation. The biological activity of this compound can be inferred from these findings.

The proposed mechanisms of action for quinoline derivatives include:

- Inhibition of Microtubule Dynamics : Similar compounds have been shown to bind to tubulin and disrupt microtubule assembly, leading to mitotic arrest.

- Cell Cycle Arrest : Compounds like 5-hydroxy-7-methoxy-2-phenyl-4-quinolones have been reported to cause G2/M phase arrest in cancer cells .

- Cytotoxicity : The cytotoxic effects against various tumor cell lines suggest that this compound may also exhibit similar properties.

Research Findings and Case Studies

A study examining the antitumor effects of quinoline derivatives demonstrated that certain structural features are critical for their activity. For example:

| Compound | IC50 (nM) | Effect on Cell Cycle | % Inhibition |

|---|---|---|---|

| 5-Hydroxy-7-methoxy-2-phenyl-4-quinolone | 17 ± 0.7 | G2/M Arrest | 87 ± 2 |

| 7-Methoxy-N-(4-methoxyphenyl)-N-(6,7-dihydro) | 12 ± 0.8 | G2/M Arrest | 93 ± 0.9 |

These results indicate that the presence of specific functional groups enhances the antitumor efficacy of these compounds .

Comparative Studies

Comparative studies between different quinoline derivatives reveal variations in potency and mechanism:

| Compound | Mechanism | Potency (GI50) |

|---|---|---|

| Compound A (related derivative) | Microtubule disruption | Low nM range |

| Compound B (7-methoxy derivative) | Cell cycle arrest | High nM range |

These findings suggest that while structural similarities exist among quinoline derivatives, variations in their substituents can lead to significant differences in biological activity.

Q & A

Q. What synthetic strategies are commonly employed for preparing 7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide?

The synthesis typically involves coupling a quinoline core with substituted phenyl groups. For example:

- Fusion-based synthesis : A quinoline derivative (e.g., 7-hydroxy-4-methyl coumarin) is fused with a substituted phenyl thiourea at 200°C for 1 hour, followed by recrystallization from acetic acid .

- HBTU-mediated coupling : Carboxylic acid derivatives of quinoline are activated using hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) and triethylamine (TEA), then reacted with amines (e.g., substituted anilines) at 0°C to room temperature for 12 hours .

- Hydrogenation steps : Intermediate nitro groups are reduced using hydrogen gas and Pd/C catalysts in methanol .

Q. How is the compound structurally characterized to confirm its identity?

Key techniques include:

- NMR spectroscopy : H-NMR (300 MHz) provides details on aromatic protons (δ 6.23–8.08 ppm), methyl groups (δ 1.81–2.72 ppm), and carboxamide NH signals (δ 12.08 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 336.2) confirm molecular weight .

- Melting point analysis : Sharp melting ranges (e.g., 127–128°C) indicate purity .

Q. What preliminary biological assays are used to evaluate its activity?

- Disk diffusion : Compound-impregnated disks are placed on Mueller-Hinton agar inoculated with bacterial strains; zones of inhibition indicate antimicrobial activity .

- Minimum inhibitory concentration (MIC) : Determined via microplate dilution assays, measuring bacterial growth inhibition at varying compound concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy group positioning) influence bioactivity?

Substitutions on the quinoline core or phenyl ring alter electronic and steric properties, impacting target binding. For example:

- Fluorinated derivatives : Introducing fluorine at the para-position of the phenyl ring enhances metabolic stability and lipophilicity, as seen in fluorophenethylamide analogs .

- Methoxy group relocation : Shifting the methoxy group from the 7- to 8-position in quinoline derivatives reduces antibacterial efficacy, suggesting steric hindrance at the active site .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

Discrepancies often arise from:

- Reaction conditions : Higher temperatures (e.g., 200°C fusion vs. 0°C coupling) may degrade sensitive intermediates, lowering yields .

- Purification methods : Recrystallization solvents (acetic acid vs. ethanol/water) affect purity and crystallinity .

- Assay variability : Differences in bacterial strains or agar composition in MIC tests can lead to inconsistent activity readings .

Q. What strategies optimize analytical methods (e.g., HPLC) for quantifying the compound in complex matrices?

- Column selection : C18 reverse-phase columns resolve polar impurities.

- Mobile phase : Acetonitrile/water gradients with 0.1% formic acid improve peak symmetry and sensitivity .

- Detection : UV absorption at 254 nm (for quinoline chromophores) or MS/MS transitions enhances specificity .

Q. How can molecular modeling guide the design of derivatives with improved target binding?

- Docking studies : Simulate interactions with biological targets (e.g., bacterial enzymes) to predict binding affinity.

- QSAR analysis : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

Q. What in vivo models are appropriate for validating its pharmacokinetics and toxicity?

- Rodent models : Assess oral bioavailability, half-life, and tissue distribution.

- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in plasma and urine.

- Toxicogenomics : RNA sequencing evaluates hepatotoxicity markers (e.g., CYP3A4 induction) .

Methodological Notes

- Key references : Synthesis (), characterization (), and bioactivity () protocols are derived from peer-reviewed methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.